D-erythro-sphingosine-d7

Übersicht

Beschreibung

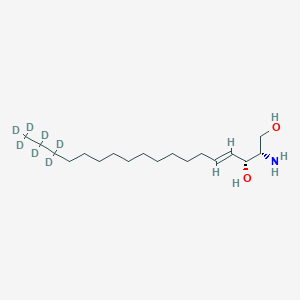

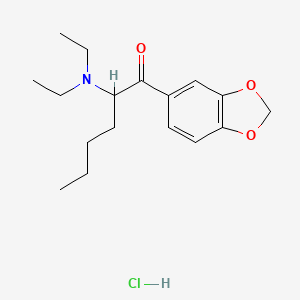

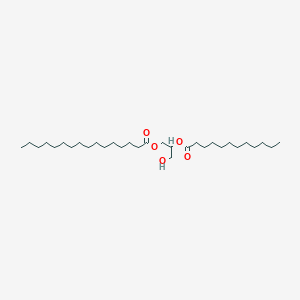

Sphingosin-d7 (d18:1) ist eine deuterierte Form von Sphingosin, einem bioaktiven Lipidmolekül, das eine entscheidende Rolle in der zellulären Signalübertragung und im Stoffwechsel spielt. Die deuterierte Form, Sphingosin-d7, wird häufig als interner Standard in der Massenspektrometrie verwendet, um die Sphingosin-Konzentration in biologischen Proben zu quantifizieren .

Wissenschaftliche Forschungsanwendungen

Sphingosin-d7 (d18:1) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Sphingosin-d7 (d18:1) übt seine Wirkungen über verschiedene molekulare Zielstrukturen und -wege aus:

Hemmung der Proteinkinase C: Sphingosin hemmt die Proteinkinase C, einen wichtigen Regulator von Zellwachstum und -differenzierung.

Aktivierung der Phospholipase D: Sphingosin aktiviert die Phospholipase D, die eine Rolle beim Membranlipidstoffwechsel spielt.

Sphingosin-1-Phosphat-Signalübertragung: Die Phosphorylierung von Sphingosin zu Sphingosin-1-phosphat aktiviert Sphingosin-1-Phosphat-Rezeptoren, was zu nachgeschalteten Signalereignissen führt, die das Zellüberleben, die Migration und die Angiogenese regulieren.

Wirkmechanismus

Target of Action

D-erythro-sphingosine-d7, also known as sphingosine-d7, primarily targets protein kinase C (PKC) and p32-kinase . It also interacts with phospholipases , ion channels , cannabinoid receptor type 1 (CB-1) receptors , and steroidogenic factor 1 (SF-1) receptors . These targets play crucial roles in various cellular processes, including cell proliferation, apoptosis, and signal transduction .

Mode of Action

Sphingosine-d7 acts as a potent activator of p32-kinase, with an EC50 of 8 μM . It also inhibits protein kinase C (PKC) . Furthermore, it has the ability to regulate the activities of phospholipases, protein kinases, ion channels, CB-1 receptors, and SF-1 receptors . This regulation leads to changes in cell signaling and function.

Biochemical Pathways

Sphingosine-d7 is involved in the sphingolipid metabolism pathway . It acts as a precursor for ceramide synthesis . Ceramides, in turn, are key components of sphingolipids, which are essential for cell structure and function. Sphingosine-d7 can also be converted to sphingosine-1-phosphate , a bioactive lipid mediator involved in various cellular processes such as cell growth, survival, and immune cell trafficking .

Pharmacokinetics

It’s also known that sphingosine-d7 can be used as an internal standard in liquid chromatography–tandem mass spectrometry for quantitative analysis of sphingolipids in biological samples .

Result of Action

The action of sphingosine-d7 leads to various molecular and cellular effects. It negatively regulates cell proliferation and induces apoptosis . The regulation of activities of various proteins and receptors by sphingosine-d7 can lead to changes in cell signaling and function . Furthermore, the conversion of sphingosine-d7 to ceramide and sphingosine-1-phosphate can impact cell structure and function .

Action Environment

The action, efficacy, and stability of sphingosine-d7 can be influenced by various environmental factors. For instance, the storage temperature can affect its stability . Additionally, the presence of other lipids and compounds in the cellular environment can influence its action and efficacy . For example, the presence of certain fatty acids can lead to the formation of specific ceramide species .

Biochemische Analyse

Biochemical Properties

D-erythro-sphingosine-d7 plays a crucial role in various biochemical reactions. It negatively regulates cell proliferation and induces apoptosis . This compound interacts with several enzymes, proteins, and other biomolecules, including phospholipases, protein kinases, ion channels, cannabinoid receptor type 1 (CB-1) receptors, and steroidogenic factor 1 (SF-1) receptors . These interactions are essential for its regulatory functions in cellular processes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating activities such as cell proliferation and apoptosis . Additionally, it acts as a precursor for ceramide synthesis, which is involved in cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to modulate these processes highlights its importance in maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and regulates the activities of phospholipases, protein kinases, and ion channels . The compound also acts as a precursor for ceramide synthesis, which plays a role in enzyme inhibition or activation and changes in gene expression . These interactions are critical for its function as a bioactive lipid.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable for up to one year when stored at -20°C . Studies have shown that it can be converted to sphingosine-1-phosphate-d9, ceramide-d9, and sphingomyelin-d9 within cells . These conversions indicate that this compound has long-term effects on cellular function, particularly in sphingolipid metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to increased concentrations of ceramides and sphingomyelins in cells . Excessive doses may also result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a precursor for ceramide synthesis and can be converted to sphingosine-1-phosphate, ceramide, and sphingomyelin . These metabolic pathways are crucial for maintaining cellular homeostasis and regulating various biological processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, influencing its activity and function in different cellular compartments.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function . The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Sphingosin-d7 (d18:1) beinhaltet typischerweise die Einarbeitung von Deuteriumatomen in das Sphingosinmolekül. Dies kann durch verschiedene Synthesewege erreicht werden, darunter die Verwendung von deuterierten Reagenzien und Katalysatoren. Eine übliche Methode beinhaltet die Hydrierung von Sphingosin-Vorstufen in Gegenwart von Deuteriumgas, was zur selektiven Einarbeitung von Deuteriumatomen an bestimmten Positionen führt .

Industrielle Produktionsverfahren

Die industrielle Produktion von Sphingosin-d7 (d18:1) beinhaltet eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet typischerweise mehrere Schritte der Reinigung, wie z. B. Chromatographie und Kristallisation, um das deuterierte Produkt von anderen Nebenprodukten und Verunreinigungen zu isolieren .

Analyse Chemischer Reaktionen

Reaktionstypen

Sphingosin-d7 (d18:1) unterliegt verschiedenen chemischen Reaktionen, darunter:

Phosphorylierung: Sphingosin wird durch Sphingosin-Kinasen phosphoryliert, um Sphingosin-1-phosphat zu produzieren.

Acylierung: Sphingosin kann acyliert werden, um Ceramide zu bilden, die wichtige Bestandteile von Zellmembranen sind.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Phosphorylierung: Sphingosin-Kinasen, wie z. B. SPHK1 und SPHK2, werden verwendet, um die Phosphorylierungsreaktion zu katalysieren.

Acylierung: Fettsäure-Acyl-CoA-Moleküle werden in Gegenwart von Acyltransferase-Enzymen als Acyldonatoren verwendet.

Wichtigste gebildete Produkte

Sphingosin-1-phosphat: Wird durch Phosphorylierung gebildet.

Ceramide: Werden durch Acylierung gebildet.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sphinganin (d180): Ein gesättigtes Analogon von Sphingosin, dem die Doppelbindung im Sphingosin-Rückgrat fehlt.

Sphingosin-1-phosphat (d181): Die phosphorylierte Form von Sphingosin, die an zahlreichen Signalwegen beteiligt ist.

Ceramide (d181/180): Acylierte Derivate von Sphingosin, die für die Aufrechterhaltung der Integrität der Zellmembran essentiell sind.

Eindeutigkeit

Sphingosin-d7 (d18:1) ist aufgrund seiner deuterierten Natur einzigartig, was es zu einem idealen internen Standard für die Massenspektrometrie-Analyse macht. Die Einarbeitung von Deuteriumatomen erhöht die Genauigkeit und Präzision quantitativer Messungen, was es zu einem wertvollen Werkzeug in der Lipidomikforschung macht .

Eigenschaften

IUPAC Name |

(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuteriooctadec-4-ene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUZIQQURGPMPG-AVMMVCTPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(alphaR,betaS)-beta-[[[1,1-di(methyl-d3)ethoxy-2,2,2-d3]carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester](/img/structure/B3026114.png)

![(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron](/img/structure/B3026116.png)

![N-[2-[[[(4-methoxyphenyl)amino]thioxomethyl]amino]ethyl]-2-methylene-3-oxo-olean-12-en-28-amide](/img/structure/B3026121.png)

![N-[[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester](/img/structure/B3026131.png)

![N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide](/img/structure/B3026133.png)

![Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester](/img/structure/B3026137.png)